molecular formula C20H15N3O5 B1223621 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-1,3-dioxo-5-isoindolyl)benzamide

3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-1,3-dioxo-5-isoindolyl)benzamide

Cat. No. B1223621
M. Wt: 377.3 g/mol
InChI Key: VRCAFJHRQGTCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-1,3-dioxo-5-isoindolyl)benzamide is an amidobenzoic acid.

Scientific Research Applications

Luminescent Properties and Stimuli-Responsive Behavior

  • A study explored related compounds with luminescent properties in both solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. These compounds also demonstrated mechanochromic properties and multi-stimuli responsiveness (Srivastava et al., 2017).

Synthesis Methods

  • Research focused on the synthesis of related benzamides, including a method for producing (S)-BZM and (R)-BZM, precursors for other compounds (Bobeldijk et al., 1990).
  • Another study involved the synthesis of related benzamides with potential antipsychotic properties, examining their structure and effects (Högberg et al., 1990).
  • Substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized in a study, providing insights into potential applications (Chau et al., 1982).

Antipsychotic Potential

  • A study synthesized and evaluated several benzamides, including similar compounds, for their antidopaminergic properties and potential use in antipsychotic treatments (Högberg et al., 1991).

Conformational Studies

  • Research on conformationally restricted analogues of remoxipride, which is structurally similar, was conducted to explore their binding abilities and potential as antipsychotic agents (Norman et al., 1993).

Anticonvulsant Properties

  • Phenytoin derivatives, related to the compound , were synthesized and evaluated for their anticonvulsant activities, showing potential therapeutic applications (Deodhar et al., 2009).

Novel Synthesis Techniques

  • An efficient synthesis method for a heterobifunctional coupling agent related to the compound was developed, significant for chemoselective conjugation in proteins and enzymes (Reddy et al., 2005).

properties

Product Name

3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-1,3-dioxo-5-isoindolyl)benzamide

Molecular Formula

C20H15N3O5

Molecular Weight

377.3 g/mol

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide

InChI

InChI=1S/C20H15N3O5/c1-22-19(27)14-6-5-12(10-15(14)20(22)28)21-18(26)11-3-2-4-13(9-11)23-16(24)7-8-17(23)25/h2-6,9-10H,7-8H2,1H3,(H,21,26)

InChI Key

VRCAFJHRQGTCBG-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-1,3-dioxo-5-isoindolyl)benzamide
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3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-1,3-dioxo-5-isoindolyl)benzamide
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3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-1,3-dioxo-5-isoindolyl)benzamide
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3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-1,3-dioxo-5-isoindolyl)benzamide
Reactant of Route 5
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3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-1,3-dioxo-5-isoindolyl)benzamide
Reactant of Route 6
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3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-1,3-dioxo-5-isoindolyl)benzamide

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